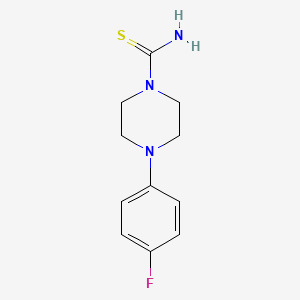

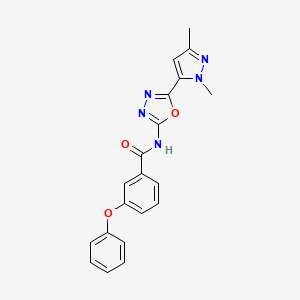

![molecular formula C7H14N2O2S B2930505 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole CAS No. 1547035-16-4](/img/structure/B2930505.png)

5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole is a chemical compound with the molecular formula C7H14N2O2S . It is a derivative of octahydropyrrolo[3,4-b]pyrrole, a class of compounds that are part of the larger family of pyrroles . Pyrroles are nitrogen-containing heterocycles and are key structural units in many bioactive molecules .

Synthesis Analysis

The synthesis of octahydropyrrolo[3,4-b]pyrroles has been achieved through various methods. One approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . Other methods for the synthesis of pyrroles include the Paal-Knorr pyrrole synthesis, van Leusen, Knorr, and Paal–Knorr pyrrole synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a methanesulfonyl group, which is a sulfur-containing functional group .科学的研究の応用

Organic Synthesis and Chemical Reactions

- The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines showcases the utility of sulfonyl compounds in achieving high yields and stereoselectivities through 5-endo-trig cyclisation reactions, indicating a method for developing complex organic molecules with precise configurations (Craig et al., 2000).

- Investigations into the reactions of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride highlight the potential for activating hydroxyl groups towards nucleophilic substitution, providing a pathway to various functional derivatives (Khoroshunova et al., 2021).

Semiconducting Materials

- The oxidation of pyrrole with p-benzoquinone in the presence of methanesulfonic acid leads to the formation of organic semiconducting materials. This process underlines the role of methanesulfonic acid in facilitating redox interactions, producing materials with potential applications in electrorheology (Stejskal et al., 2018).

Molecular Structure Studies

- The synthesis and crystal structure analysis of calix[4]pyrroles substituted with hydroxylphenyl groups in the presence of methanesulfonic acid as a catalyst demonstrates the impact of this acid on directing the condensation reactions and the formation of complex molecular architectures (Han et al., 2013).

- A study on the methanesulfonyl-polarized halogen bonding in an arylethynyl anion receptor emphasizes the significance of methanesulfonyl withdrawing groups in enhancing the binding capabilities of the receptor, indicating applications in anion recognition and sensing technologies (Lohrman et al., 2019).

将来の方向性

The future directions for research on 5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrrole derivatives, this compound could potentially be used in the development of new pharmaceuticals .

特性

IUPAC Name |

5-methylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-12(10,11)9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZHTHMVWASTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC2CCNC2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2930427.png)

![3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2930431.png)

![1-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2930436.png)

![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline](/img/structure/B2930440.png)

![2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2930441.png)

![Tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate;hydrochloride](/img/structure/B2930443.png)